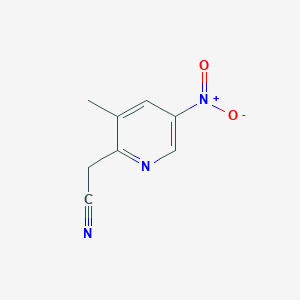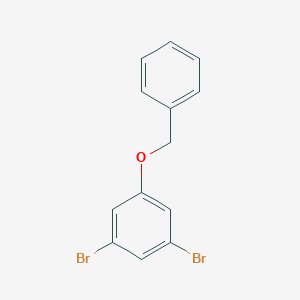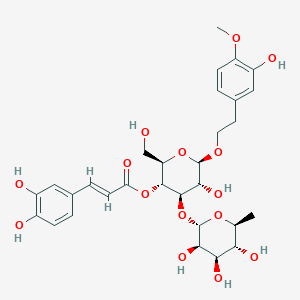
Jionoside D
Descripción general
Descripción
Jionoside D is a compound that exhibits antioxidant properties . It is found in the roots of Rehmannia glutinosa and the aerial parts of Scutellaria lateriflora L. (Lamiaceae) . It has been shown to significantly inhibit sucrase and maltase activities .
Molecular Structure Analysis
The molecular formula of Jionoside D is C30H38O15 . The exact structure was identified by comparing the spectral properties (13C- and 1H-NMR) with those reported in the literature .Chemical Reactions Analysis
Jionoside D has been studied for its antioxidant properties. It shows scavenging activity of intracellular reactive oxygen species and of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, as well as lipid peroxidation inhibitory activity .Physical And Chemical Properties Analysis
Jionoside D is a powder . Its molecular weight is 638.61 g/mol . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación
Antioxidant Activity
Jionoside D, isolated from Clerodendron trichotomum, demonstrates significant antioxidant properties. It shows scavenging activity for intracellular reactive oxygen species and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, and inhibits lipid peroxidation. This activity contributes to the protection of cell viability in Chinese hamster lung fibroblast cells exposed to H2O2. Moreover, jionoside D reduces H2O2-induced apoptotic cells and increases the activities of cellular antioxidant enzymes, superoxide dismutase, and catalase (Chae et al., 2004).
HIV-1 Integrase Inhibition
Jionoside D is identified as one of the phenylpropanoid glycosides isolated from Clerodendron trichotomum, demonstrating inhibitory activities against HIV-1 integrase. Although specific IC50 values for jionoside D are not provided, related compounds in the study showed potent activity, indicating potential antiviral applications (Kim et al., 2001).
Immune-Enhancement and Cytoprotective Effects
In a study on Fufang Ejiao Syrup (FES), a Traditional Chinese Medicine, jionoside D was identified among other compounds. It was noted that some components of FES, possibly including jionoside D, showed significant improvements in immune function. Additionally, certain fractions had cytoprotective effects against H2O2-induced oxidative injury in cell models (Shen et al., 2016).
Safety And Hazards
While specific safety and hazard data for Jionoside D is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
While specific future directions for Jionoside D research are not available, it’s worth noting that medicinal plants and their active metabolites, including Jionoside D, are being explored for their potential in treating various diseases . The antioxidant properties of Jionoside D suggest potential applications in conditions related to oxidative stress .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQLGHCWJNLUKK-CPPDSBOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jionoside D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



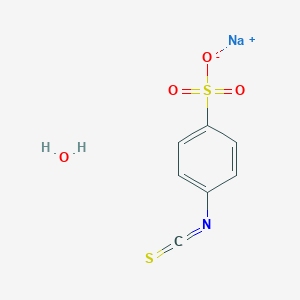
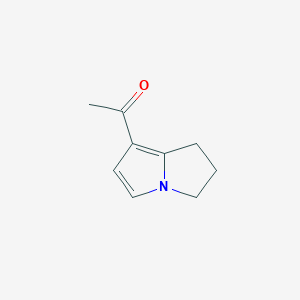
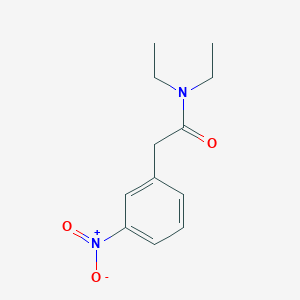
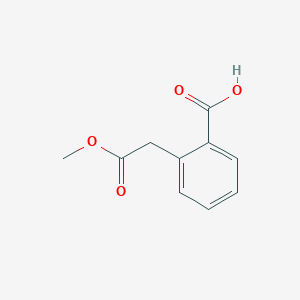
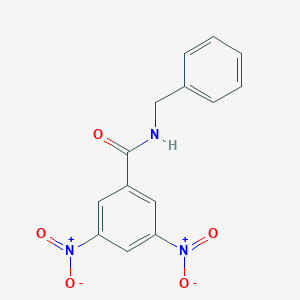
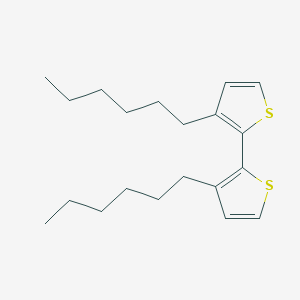
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
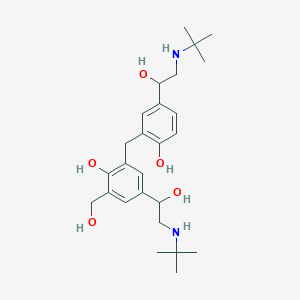
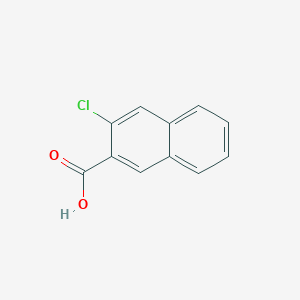
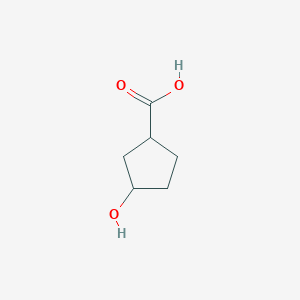
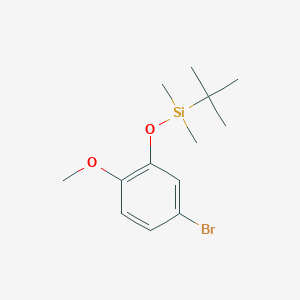
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
